molecular formula C25H14ClNO5 B11584885 N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-oxo-2H-chromene-3-carboxamide

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11584885
M. Wt: 443.8 g/mol
InChI Key: UAUZIPYFWCKIQY-UHFFFAOYSA-N
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Description

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a benzofuran ring, a chromene ring, and a chlorobenzoyl group

Properties

Molecular Formula

C25H14ClNO5

Molecular Weight

443.8 g/mol

IUPAC Name

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C25H14ClNO5/c26-16-11-9-14(10-12-16)22(28)23-21(17-6-2-4-8-20(17)31-23)27-24(29)18-13-15-5-1-3-7-19(15)32-25(18)30/h1-13H,(H,27,29)

InChI Key

UAUZIPYFWCKIQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzofuran Ring: Starting with a suitable benzofuran precursor, the benzofuran ring is synthesized through cyclization reactions.

    Introduction of Chlorobenzoyl Group: The chlorobenzoyl group is introduced via Friedel-Crafts acylation using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of Chromene Ring: The chromene ring is formed through a cyclization reaction involving a suitable precursor.

    Coupling Reaction: The final step involves coupling the benzofuran and chromene intermediates under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-oxo-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

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